3-(Boc-Amino)-3-methylazetidine
Overview
Description
3-(Boc-Amino)-3-methylazetidine is a compound that involves Boc (tert-butyl carbamate) as a protecting group for amino functions . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Scientific Research Applications
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Chemoselective BOC Protection of Amines
- Field : Green Chemistry/Sustainable Technology
- Application : This involves the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Method : The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
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Dual Protection of Amino Functions
- Field : Organic Chemistry
- Application : This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The review highlights various aspects related to the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
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Facilitated Cleavage Due to Mutual Interaction
- Field : Organic Chemistry
- Application : This involves the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The review highlights various aspects related to the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
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Mild Reductive Cleavage of Boc-Substituted Arenesulfonamides
- Field : Organic Chemistry
- Application : This involves the mild reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol .
- Method : The process only requires sonication .
- Results : Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
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One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz-Protected Amines
- Field : Organic Chemistry
- Application : This involves a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
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Protection of Amino Groups
- Field : Organic Chemistry
- Application : This involves the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
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Facile One-Pot Synthesis of Amides
- Field : Organic Chemistry
- Application : This involves a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-methylazetidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHSUIWEPMCBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628940 | |
Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-Amino)-3-methylazetidine | |
CAS RN |
1018443-01-0 | |
Record name | tert-Butyl (3-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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